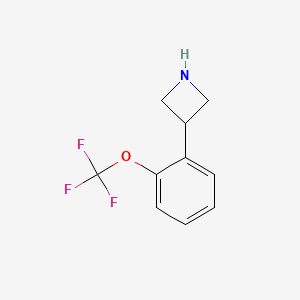
3-(2-(Trifluoromethoxy)phenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Trifluoromethoxy)phenyl)azetidine typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with azetidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反应分析
Types of Reactions: 3-(2-(Trifluoromethoxy)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
3-(2-(Trifluoromethoxy)phenyl)azetidine has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
相似化合物的比较
- 3-(2-(Trifluoromethoxy)phenyl)methylazetidine hydrochloride
- 3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride
Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the trifluoromethoxy group. This group imparts increased stability and lipophilicity, making the compound more suitable for certain applications in medicinal chemistry and material science .
生物活性
3-(2-(Trifluoromethoxy)phenyl)azetidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H12F3N. The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. This structural arrangement enhances its lipophilicity and reactivity, making it an interesting candidate for various applications in medicinal and synthetic chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures often show activity against various microbial strains, suggesting that this compound may also possess similar efficacy. Preliminary studies have demonstrated its potential as an antimicrobial agent, although specific data on its spectrum of activity are still limited .
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. The trifluoromethoxy group is believed to enhance the compound's interaction with biological membranes and targets, potentially increasing its effectiveness against cancer cell lines. Studies have shown that compounds with similar structural motifs often exhibit significant cytotoxicity against various cancer types .
Synthesis Methods
The synthesis of this compound typically involves several key steps. Industrial methods may optimize these routes for large-scale production, employing continuous flow reactors and automated systems to enhance yield and purity. The synthesis process generally includes:
- Formation of the Trifluoromethoxy Group : Introduction of the trifluoromethoxy moiety onto the phenyl ring.
- Azetidine Ring Formation : Cyclization processes to form the azetidine structure.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity levels.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains, revealing promising results that warrant further exploration of this compound's potential in this area .
- Cytotoxicity Assays : In vitro cytotoxicity assays have been conducted on cancer cell lines, demonstrating that compounds with similar trifluoromethoxy substitutions exhibit enhanced cytotoxic effects compared to their non-substituted counterparts .
- Molecular Docking Studies : Computational studies have suggested that this compound may interact favorably with specific biological targets, indicating potential pathways for therapeutic action .
Comparative Analysis
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Efficacy | Promising but limited data | Active against various strains |
| Anticancer Activity | Significant cytotoxicity observed | Similar structural motifs show activity |
| Lipophilicity | Enhanced due to trifluoromethoxy group | Varies among analogs |
| Synthesis Complexity | Multi-step synthesis | Varies based on substituents |
属性
分子式 |
C10H10F3NO |
|---|---|
分子量 |
217.19 g/mol |
IUPAC 名称 |
3-[2-(trifluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-4-2-1-3-8(9)7-5-14-6-7/h1-4,7,14H,5-6H2 |
InChI 键 |
XLLKJUQUGBBTJQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC=CC=C2OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















